Cas no 84163-13-3 (6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride)

El 6-Fluoro-3-(4-piperidinil)-1,2-benzisoxazol Hidrocloruro es un compuesto heterocíclico que combina una estructura de benzisoxazol con un grupo piperidinilo y un átomo de flúor en posición 6. Su forma hidroclorada mejora la solubilidad y estabilidad, facilitando su uso en aplicaciones farmacéuticas y de investigación. Este compuesto destaca por su potencial como bloque de construcción en la síntesis de moléculas bioactivas, particularmente en el desarrollo de agentes neurológicos o psicotrópicos. Su perfil químico lo hace valioso para estudios de interacción con receptores específicos, gracias a la presencia del flúor, que puede influir en la afinidad y selectividad molecular. Su pureza y características fisicoquímicas lo convierten en un reactivo preciso para investigaciones avanzadas.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride structure
84163-13-3 structure
Nombre del producto:6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Número CAS:84163-13-3
MF:C12H14ClFN2O
Megavatios:256.703765392303
MDL:MFCD06658529
CID:60668
PubChem ID:11334359

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hcl
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole,hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)benzoisoxazole hydrochloride
    • 1,2-Benzisoxazole,6-fluoro-3-(4-piperidinyl)-, monohydrochloride (9CI)
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinehydrochloride
    • 6-Fluoro-3-(4-piperidinyl)benzisoxazole hydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
    • 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
    • 1,2-benzisoxazole, 6-fluoro-3-(4-piperidinyl)-
    • 6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole
    • 6-FLUORO-3-(PIPERIDIN-4-YL)-1,2-BENZISOXAZOLE
    • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
    • MRMGJMGHPJZSAE-UHFFFAOYSA-N
    • 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidine
    • 3911L280X6
    • 4-(6-Fluorobenzo(d)isoxazol-3-yl)piperidine
    • 6-fluoro-3-
    • 6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, monohydrochloride (9CI)
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride
    • 6-Fluoro-3-(piperidinyl-4-yl)-benzisoxazole hydrochloride
    • AKOS015849221
    • 6-fluoro-3-(4-piperidinyl)-benzo[d]isoxazole hydrochloride
    • 6fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2 -benzisoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1)
    • 6-fluoro-3-(4-piperidyl)-1,2-benzoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, HCl
    • 6-fluoro-3-(4piperidinyl)-1,2-benzisoxazole hydrochloride
    • 4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidine hydrochloride
    • 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2benzisoxazole hydrochloride
    • UNII-X3U18DS1Y7
    • CWPSRUREOSBKBQ-UHFFFAOYSA-N
    • MFCD06658529
    • Q-102530
    • DTXSID90233082
    • AC-2367
    • SB38950
    • 6-fluoro-3(4-piperidinyl)-1,2-benzoxazole hydrochloride
    • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride
    • EN300-215917
    • 6-fluoro-3-(4-piperidinyl)1,2-benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
    • 11T-0035
    • 6-fluoro3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2 benzisoxazole hydrochloride
    • 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, monohydrochloride
    • 6-fluoro-3-(-4-piperidinyl)-1.2-benzisoxazole hydrochloride
    • SY017246
    • 84163-13-3
    • 4-(6-fluoro-1,2-benzisoxazol- 3-yl)piperidine hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole hydrochloride
    • 6-fluoro-3-(4-piperidinyl)-l,2-benzisoxazole hydrochloride
    • Q27293525
    • Z1741970118
    • SCHEMBL531052
    • 6-fluoro-3(4-piperidinyl)-1,2 benzisoxazole hydrochloride
    • 6-Fluoro-3-(4-piperidinyl)-1 pound not2-benzisoxazole hydrochloride
    • 4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDINIUM CHLORIDE
    • X3U18DS1Y7
    • F0944
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole mono hydrochloride
    • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
    • R-56109 hydrochloride
    • 6-fluoro-3-(4-piperidinyl)1,2 benzisoxazole hydrochloride
    • BCP13826
    • BP-10259
    • 6-fluoro-3(4-piperidinyl)-1,2-benzisoxazole hydrochloride
    • F11294
    • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole mono hydrochloride
    • CS-0005760
    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
    • MDL: MFCD06658529
    • Renchi: 1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
    • Clave inchi: CWPSRUREOSBKBQ-UHFFFAOYSA-N
    • Sonrisas: Cl.FC1C=C2ON=C(C2=CC=1)C1CCNCC1

Atributos calculados

  • Calidad precisa: 256.07800
  • Masa isotópica única: 256.078
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 1
  • Complejidad: 245
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.1

Propiedades experimentales

  • Color / forma: Powder
  • Punto de fusión: 296-307°C
  • Punto de ebullición: 387.3 °C at 760 mmHg
  • Punto de inflamación: 188℃
  • PSA: 38.06000
  • Logp: 3.56470

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Información de Seguridad

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM120230-100g
6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride
84163-13-3 98%
100g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0944-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3 98.0%(LC&T)
5g
¥560.0 2022-05-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
60R0205S-100g
6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
84163-13-3 97%
100g
¥1049.27 2025-01-20
eNovation Chemicals LLC
K62956-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazolehydrochloride
84163-13-3 97%
5g
$200 2024-06-09
TRC
F595580-100mg
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3
100mg
$ 75.00 2023-09-07
TRC
F595580-5g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
84163-13-3
5g
$ 138.00 2023-09-07
eNovation Chemicals LLC
Y1128713-100g
6-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
84163-13-3 95%
100g
$180 2024-07-28
Ambeed
A153776-100g
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
84163-13-3 98%
100g
$59.0 2025-02-22
Fluorochem
044191-10g
6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
84163-13-3 98%
10g
£17.00 2022-03-01
Apollo Scientific
PC6042-1g
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride
84163-13-3
1g
£15.00 2025-02-21

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: tert-Butanol ,  Water ;  4 h, 60 °C; 60 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  tert-Butanol ;  < pH 2, 30 °C; 1 h, 30 °C
Referencia
An Improved and Efficient Approach for the Synthesis of Paliperidone
Shen, Zheng; Ge, Jilong; Chen, Jian; Sun, Baiwang, Organic Preparations and Procedures International, 2023, 55(6), 549-554

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydroxylamine, sulfate Solvents: Methanol ;  6 - 8 h, reflux; reflux → rt
1.2 Reagents: Water ;  2 h, reflux
Referencia
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure-activity relationship study
Benaka Prasad, S. B.; Vinaya, K.; Ananda Kumar, C. S.; Swarup, Sanjay; Rangappa, K. S., Investigational New Drugs, 2009, 27(6), 534-542

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydroxylamine, sulfate Solvents: Methanol ;  6 - 8 h, reflux; reflux → rt
1.2 Solvents: Water ;  2 h, reflux; reflux → rt
Referencia
A simple and efficient method for the synthesis of 1,2-benzisoxazoles. A series of its potent acetylcholinesterase inhibitors
Basappa; Mantelingu, K.; Sadashiva, M. P.; Rangappa, K. S., Indian Journal of Chemistry, 2004, (9), 1954-1957

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Referencia
Synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzoisoxazole hydrochloride
Wang, Chao; Liu, Ai-xia; Yu, Yan-kun; Ji, Ya-fei, Huaxue Shijie, 2011, 52(6), 352-354

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt → reflux; reflux → rt
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  pH 3
Referencia
Synthesis of risperidone
Lu, Xuehua; Pan, Li; Tang, Chengzhuo; Cheng, Maosheng, Zhongguo Yaowu Huaxue Zazhi, 2007, 17(2), 89-91

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles
Strupczewski, Joseph T.; Allen, Richard C.; Gardner, Beth Ann; Schmid, Blaine L.; Stache, Ulrich; et al, Journal of Medicinal Chemistry, 1985, 28(6), 761-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Raw materials

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:84163-13-3)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
sfd2584
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:84163-13-3)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
A10118
Pureza:99%
Cantidad:500g
Precio ($):265.0